Methyl 4-hydroxy-2-methylthiazole-5-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-methylthiazole-5-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-2-methylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by methylation. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-hydroxy-2-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
- 2-Amino-4-methylthiazole-5-carboxylate
- 4-Methyl-5-formylthiazole
Uniqueness
Methyl 4-hydroxy-2-methylthiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
methyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-3-7-5(8)4(11-3)6(9)10-2/h8H,1-2H3 |
InChI Key |
QMOFPUXQDGGQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OC)O |
Origin of Product |
United States |
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